
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substituents, including diethyl, iodo, and isopropyl groups, which may impart distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of substituents: The diethyl, iodo, and isopropyl groups can be introduced through various substitution reactions. For example, iodination can be performed using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the iodo group with other substituents.
科学研究应用
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
作用机制
The mechanism of action of 3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms may involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with metabolic pathways: Affecting cellular processes.
Interaction with nucleic acids: Influencing gene expression or replication.
相似化合物的比较
Similar Compounds
3,5-diethyl-1H-pyrazole: Lacks the iodo and isopropyl groups.
4-iodo-1H-pyrazole: Lacks the diethyl and isopropyl groups.
1-(propan-2-yl)-1H-pyrazole: Lacks the diethyl and iodo groups.
Uniqueness
3,5-diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole is unique due to the combination of its substituents, which may impart distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
属性
分子式 |
C10H17IN2 |
|---|---|
分子量 |
292.16 g/mol |
IUPAC 名称 |
3,5-diethyl-4-iodo-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C10H17IN2/c1-5-8-10(11)9(6-2)13(12-8)7(3)4/h7H,5-6H2,1-4H3 |
InChI 键 |
PYFCGKJTZDZHEL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NN1C(C)C)CC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


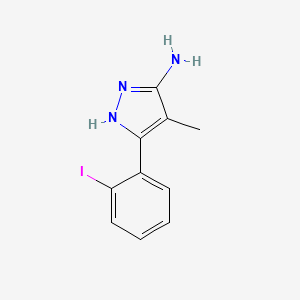
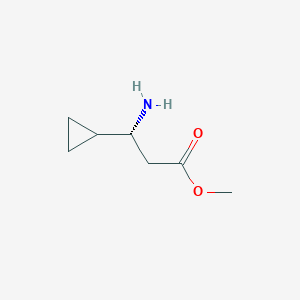

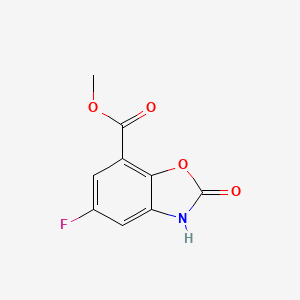


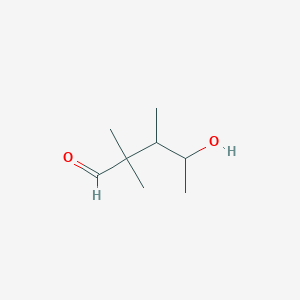


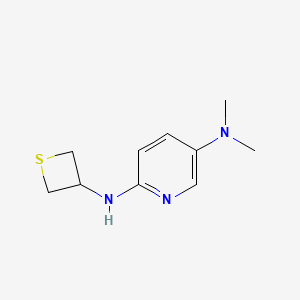
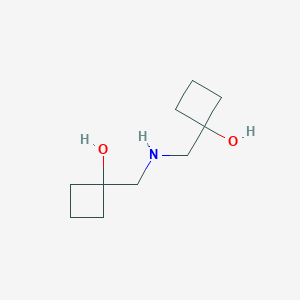

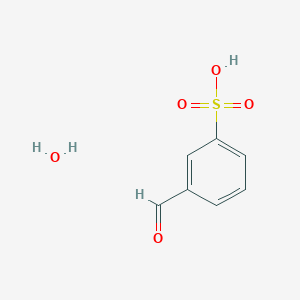
![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15277172.png)
